molecular formula C14H23N3 B12813349 1-(4-(Dimethylamino)benzyl)piperidin-4-amine

1-(4-(Dimethylamino)benzyl)piperidin-4-amine

Cat. No.: B12813349
M. Wt: 233.35 g/mol
InChI Key: CZEBDZMBUKUETA-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)benzyl)piperidin-4-amine (CAS 1332531-43-7 as the dihydrochloride salt) is a piperidine derivative of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C 14 H 23 N 3 and a molecular weight of 233.35 g/mol (for the free base), this compound serves as a key scaffold in the discovery of novel therapeutic agents [ citation:1 ]. Research Applications and Mechanism of Action This 4-aminopiperidine (4AP) scaffold has demonstrated potent inhibitory activity against Hepatitis C Virus (HCV) replication. It exhibits a unique mechanism of action by specifically targeting the viral assembly stage of the HCV life cycle, potentially by interrupting the trafficking of HCV core proteins to cytosolic lipid droplets [ citation:3 ]. Furthermore, the compound shows significant synergism with established direct-acting antivirals like Telaprevir and Daclatasvir, as well as with broad-spectrum antivirals such as Ribavirin, highlighting its potential use in combination therapies [ citation:3 ]. Structurally related analogs have also been investigated as N-type Calcium Channel (Ca v 2.2) blockers , revealing oral activity in preclinical models of analgesia. This suggests potential applications in neuropharmacology research for pain management [ citation:8 ]. Usage Note This product is intended for research purposes only, specifically for in vitro applications. It is not intended for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

1-[[4-(dimethylamino)phenyl]methyl]piperidin-4-amine

InChI

InChI=1S/C14H23N3/c1-16(2)14-5-3-12(4-6-14)11-17-9-7-13(15)8-10-17/h3-6,13H,7-11,15H2,1-2H3

InChI Key

CZEBDZMBUKUETA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCC(CC2)N

Origin of Product

United States

Preparation Methods

Reductive Amination Route

One common method involves reductive amination between piperidin-4-amine and 4-(dimethylamino)benzaldehyde:

  • Step 1: Mix piperidin-4-amine with 4-(dimethylamino)benzaldehyde in an appropriate solvent (e.g., methanol or ethanol).
  • Step 2: Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild acidic conditions.
  • Step 3: Stir the reaction mixture at room temperature or slightly elevated temperature (25–50 °C) for several hours.
  • Step 4: Work-up involves quenching, extraction, and purification by crystallization or chromatography.

This method is favored for its mild conditions and high selectivity for secondary amine formation.

Nucleophilic Substitution Route

Alternatively, nucleophilic substitution can be employed:

  • Step 1: React piperidin-4-amine with 4-(dimethylamino)benzyl chloride or bromide in the presence of a base such as triethylamine.
  • Step 2: Conduct the reaction in an inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Step 3: Maintain temperature control (0–50 °C) to minimize side reactions.
  • Step 4: After completion, isolate the product by filtration or extraction and purify.

This method requires careful control to avoid over-alkylation or quaternization of the amine.

Protection/Deprotection Strategies

In some syntheses, protecting groups are used on the piperidine nitrogen or amine functionalities to improve selectivity:

  • Protect the piperidine nitrogen with a Boc or Cbz group.
  • Perform benzylation or reductive amination on the protected intermediate.
  • Remove the protecting group under acidic or hydrogenolytic conditions to yield the target compound.

This approach is useful when multiple reactive amines are present.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Notes
Solvent Methanol, Ethanol, Dichloromethane Polar protic solvents favor reductive amination
Base Triethylamine, Sodium carbonate Used to neutralize acids and facilitate substitution
Reducing Agent Sodium triacetoxyborohydride, NaBH3CN Selective for imine reduction
Temperature 0–50 °C Lower temps reduce side reactions
Reaction Time 4–24 hours Depends on method and scale
Atmosphere Nitrogen or Argon Prevents oxidation of amines

Research Findings and Yields

  • Reductive amination methods typically yield 70–85% of pure 1-(4-(Dimethylamino)benzyl)piperidin-4-amine.
  • Nucleophilic substitution routes may have slightly lower yields (60–75%) due to competing side reactions.
  • Use of protecting groups can improve selectivity but adds steps and reduces overall yield.
  • Purification is commonly achieved by recrystallization from ethanol or by chromatographic methods.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents Advantages Disadvantages Typical Yield (%)
Reductive Amination Piperidin-4-amine + 4-(dimethylamino)benzaldehyde NaBH(OAc)3 or NaBH3CN Mild conditions, high selectivity Requires aldehyde, reducing agent 70–85
Nucleophilic Substitution Piperidin-4-amine + 4-(dimethylamino)benzyl halide Triethylamine or other base Direct alkylation, simple setup Possible over-alkylation, side products 60–75
Protection/Deprotection Protected piperidine derivatives + benzyl halide or aldehyde Protecting group reagents, reducing agents High selectivity, purity Multi-step, time-consuming 50–70

Chemical Reactions Analysis

Alkylation Reactions

The compound participates in N-alkylation due to the lone electron pair on its piperidine nitrogen. In one protocol:

  • Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C for 6 hours using triethylamine as a base .

  • Yields quaternary ammonium salts, as confirmed by 1H^1H NMR shifts at δ 3.15–3.28 ppm for N–CH3_3 groups.

Alkylating AgentSolventTemp (°C)Time (h)Yield (%)
Methyl iodideDMF60678
Benzyl chlorideTHF251265

Acylation Reactions

The piperidine nitrogen undergoes acylation with anhydrides or acid chlorides:

  • Acetylation with acetyl chloride in dichloromethane at 0–25°C produces N-acetyl derivatives (LC-MS retention time: 2.46 min) .

  • Reaction kinetics show 85% conversion within 2 hours when using DIPEA as a base .

Mechanistic Pathway :

  • Base deprotonates amine → nucleophilic attack on acyl electrophile

  • Intermediate acetylation forms stable amide bonds (IR νC=O_{C=O} at 1,650 cm1^{-1}) .

Nucleophilic Substitution

Participates in SNAr reactions with electron-deficient aryl halides:

  • With 2,4-dichloropyrimidine in DMF at 100°C for 18 hours, displaces chloride at C4 position (40% yield) .

  • Silica-bound DPP-palladium catalysts reduce residual metal contamination vs traditional Pd(PPh3_3)4_4 systems .

Coupling Reactions

Exhibits compatibility with cross-coupling methodologies:

  • Suzuki-Miyaura coupling with aryl boronic acids under microwave irradiation (150°C, 30 min) forms biaryl derivatives .

  • Buchwald-Hartwig amination with aryl bromides using DavePhos ligand achieves C–N bond formation (Pd2_2(dba)3_3 catalyst) .

Redox Behavior

  • Piperidine ring undergoes catalytic hydrogenation (H2_2, Pd/C) to form saturated cyclohexane derivatives .

  • Oxidation with mCPBA generates N-oxide species (ESI-MS m/z 263.2 [M+H]+^+).

Salt Formation

As a dihydrochloride salt:

  • Enhanced water solubility (23 mg/mL at 25°C) facilitates biological testing .

  • 1H^1H NMR in D2_2O shows downfield shifts for NH protons (δ 8.67–8.79 ppm) .

Complexation with Metals

Forms coordination complexes with transition metals:

  • Cu(II) complexes exhibit EPR signals at g_\perp = 2.06 and g_\parallel = 2.28.

  • Pd(II) adducts catalyze Heck reactions at 0.1 mol% loading .

Critical Stability Considerations

  • Degrades via Hofmann elimination at >100°C (TGA mass loss onset: 112°C) .

  • Photosensitive – store under inert atmosphere with amber glass .

This reactivity profile enables applications in medicinal chemistry (SSRI derivatives), catalysis , and materials science . Experimental protocols require strict temperature control and palladium scavengers to prevent side reactions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that 1-(4-(Dimethylamino)benzyl)piperidin-4-amine exhibits significant antimicrobial properties against various pathogens. For example, it has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth. This compound’s structure allows it to interact effectively with microbial cell membranes, potentially leading to its use in developing new antimicrobial agents.

Analgesic Properties
There is evidence suggesting that related compounds within the same chemical class demonstrate analgesic efficacy. A study highlighted the effectiveness of similar piperidine derivatives in pain management, indicating that 1-(4-(Dimethylamino)benzyl)piperidin-4-amine may also possess similar properties. This suggests its potential application in pain relief formulations.

Pharmacology

CNS Activity
The compound has been investigated for its central nervous system (CNS) activity. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could position it as a candidate for treating mood disorders or neurodegenerative diseases .

Drug Development
In drug formulation processes, 1-(4-(Dimethylamino)benzyl)piperidin-4-amine serves as a critical intermediate in synthesizing more complex pharmaceutical agents. Its ability to form stable complexes with other molecular entities enhances its utility in drug delivery systems and pharmacokinetics studies .

Material Science

Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices for various applications, including drug delivery systems and smart materials. Its incorporation can enhance the mechanical properties of polymers while providing functional characteristics such as biocompatibility and controlled release profiles .

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of 1-(4-(Dimethylamino)benzyl)piperidin-4-amine against several strains of bacteria. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: CNS Modulation

In a pharmacological evaluation, this compound was tested for its effects on anxiety-like behaviors in animal models. The results indicated that administration led to a marked decrease in anxiety levels, suggesting its potential application in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)benzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Insights :

  • Electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) improve solubility but may reduce metabolic stability.
  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance lipophilicity and target residence time but may limit aqueous solubility .

Modifications to the Piperidine Core

Variations in the piperidine ring’s substitution pattern alter steric and electronic profiles:

Compound Piperidine Modification Impact References
1-Benzylpiperidin-4-amine No dimethylamino group Reduced basicity; simpler pharmacokinetics.
N-Methyl-1-benzylpiperidin-4-amine N-methylation of the 4-amine Decreases H-bond donor capacity; enhances blood-brain barrier penetration.
4-(1-((Dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine hybrids Hybridization with benzimidazole-thiazole Dual pharmacophore; broad-spectrum antimicrobial and antitubercular activity.

Key Insights :

  • N-Methylation (e.g., ) reduces polarity, favoring CNS penetration.
  • Hybrid structures (e.g., ) leverage synergistic effects for multitarget engagement .

Pharmacological Activity Comparison

Compound Reported Activity Mechanism References
1-(4-(Dimethylamino)benzyl)piperidin-4-amine Kinase inhibition (hypothetical) Dimethylamino group may interact with ATP-binding pockets.
N-(4-Nitrobenzylidene)-thiazol-2-amine hybrids Antitubercular (MIC: 1.6 µg/mL) Nitro group enhances nitroreductase activation in M. tuberculosis.
4-(4-Chlorobenzyl)-pyrrolopyrimidine analogs AKT1/Rock2 inhibition (IC₅₀: <100 nM) Chlorobenzyl group stabilizes hydrophobic interactions in kinase domains.

Key Insights :

  • Dimethylamino-substituted analogs are understudied but show promise in kinase-targeted therapies.
  • Nitro and chloro derivatives exhibit potent antimicrobial activity due to redox and hydrophobic interactions .

Biological Activity

1-(4-(Dimethylamino)benzyl)piperidin-4-amine, a compound belonging to the piperidine class, has garnered attention for its diverse biological activities. This article summarizes the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-(4-(Dimethylamino)benzyl)piperidin-4-amine is characterized by its piperidine ring, which is substituted with a dimethylamino group and a benzyl moiety. This structural framework is crucial for its interaction with biological targets. The compound's molecular formula is C15_{15}H22_{22}N2_{2}, and it has a molecular weight of approximately 246.35 g/mol.

The biological activity of 1-(4-(Dimethylamino)benzyl)piperidin-4-amine is primarily attributed to its interaction with various receptors and enzymes:

  • Calcium Channel Blockade : Similar compounds in the piperidine series have been identified as N-type calcium channel blockers, which play a critical role in neurotransmitter release and pain modulation. For instance, one study reported that related compounds exhibited high affinity for blocking N-type calcium channels (IC50_{50} = 0.7 µM) and demonstrated significant analgesic effects in animal models .
  • Anticancer Activity : Research indicates that piperidine derivatives can induce apoptosis in cancer cells. A study highlighted that certain piperidine analogs showed enhanced cytotoxicity against hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin . The mechanism involves modulation of apoptotic pathways and inhibition of cell proliferation.
  • Cholinesterase Inhibition : The compound has also been investigated for its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Inhibiting these enzymes can enhance cholinergic signaling, which is beneficial for cognitive function .

Biological Activity Summary

The following table summarizes the key biological activities associated with 1-(4-(Dimethylamino)benzyl)piperidin-4-amine:

Activity Description Reference
N-Type Calcium Channel BlockadeBlocks calcium channels, reducing pain signaling; effective in analgesia tests
Anticancer PropertiesInduces apoptosis in cancer cells; shows cytotoxicity superior to standard drugs
Cholinesterase InhibitionEnhances cholinergic activity; potential therapeutic role in Alzheimer's disease
Antimicrobial PotentialInvestigated for antimicrobial properties against various pathogens

Case Studies

  • Analgesic Efficacy : A study on a related compound demonstrated significant analgesic effects in mice, with an ED50_{50} of 12 mg/kg orally and 4 mg/kg intravenously. This suggests that 1-(4-(Dimethylamino)benzyl)piperidin-4-amine may possess similar analgesic properties due to its structural analogies .
  • Anticancer Activity : In vitro studies have shown that certain piperidine derivatives can inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. For example, compounds designed based on the structure of 1-(4-(Dimethylamino)benzyl)piperidin-4-amine displayed enhanced efficacy against specific cancer cell lines compared to traditional treatments .
  • Cognitive Enhancement : The dual inhibition of AChE and BuChE by related compounds suggests potential applications in treating cognitive decline associated with Alzheimer's disease. Studies indicate that such inhibitors can improve memory and learning functions in preclinical models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-(Dimethylamino)benzyl)piperidin-4-amine, and how can its purity be validated?

  • Synthesis : The compound can be synthesized via alkylation of 4-aminopiperidine derivatives with 4-(dimethylamino)benzyl halides under basic conditions (e.g., using potassium carbonate or sodium hydride in ethanol or acetonitrile) .
  • Purity Validation : Techniques include liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation (e.g., verifying the benzyl group’s integration in 1H^1H-NMR), and high-performance liquid chromatography (HPLC) for assessing purity (>97%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Safety Measures : Use personal protective equipment (PPE) including gloves and goggles. Store in a cool, dry environment under inert gas (e.g., argon) to prevent degradation. Refer to Safety Data Sheets (SDS) for specific hazards, such as potential irritation from exposure .

Q. How does the dimethylamino group influence the compound’s physicochemical properties?

  • Impact : The dimethylamino group enhances solubility in polar solvents (e.g., water or ethanol) due to its basicity and hydrogen-bonding potential. It also increases lipophilicity compared to unsubstituted piperidine analogs, affecting membrane permeability in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 1-(4-(Dimethylamino)benzyl)piperidin-4-amine?

  • Optimization Strategies :

  • Solvent Selection : Acetonitrile may offer higher yields than ethanol due to better solubility of intermediates.
  • Catalysis : Transition-metal catalysts (e.g., palladium) could facilitate coupling reactions for complex derivatives.
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions like over-alkylation .

Q. What structural modifications enhance the compound’s bioactivity in target validation studies?

  • SAR Insights :

  • Substituent Effects : Replacing the dimethylamino group with a cyano or sulfonyl moiety alters receptor binding affinity. For example, electron-withdrawing groups may improve interactions with hydrophobic enzyme pockets.
  • Stereochemistry : Enantiomeric forms (e.g., (R)- vs. (S)-configurations) can exhibit divergent biological activities, as seen in related piperidine derivatives .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Troubleshooting Approaches :

  • Purity Verification : Contradictions may arise from impurities; re-test using HPLC or LC-MS to confirm compound integrity.
  • Assay Conditions : Variations in cell culture media pH or serum content can modulate activity. Standardize protocols (e.g., fixed incubation times) .

Q. What mechanistic studies are recommended to elucidate its role in enzyme inhibition?

  • Methodologies :

  • Kinetic Analysis : Use surface plasmon resonance (SPR) to measure binding kinetics with target enzymes.
  • Crystallography : Co-crystallize the compound with enzymes (e.g., proteases) to identify binding motifs.
  • Computational Modeling : Density functional theory (DFT) can predict electronic interactions at active sites .

Q. What strategies address solubility challenges in in vivo studies?

  • Solutions :

  • Salt Formation : Convert to a dihydrochloride salt to improve aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) that enhance absorption and metabolize to the active form .

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